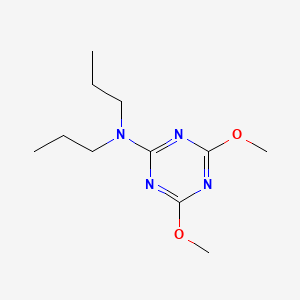
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as TMA-2, is a synthetic phenethylamine compound that belongs to the family of hallucinogenic drugs. TMA-2 is structurally similar to other phenethylamines such as 2C-B and mescaline. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is known for its psychoactive effects, which include altered perception, mood, and thought processes. In recent years, TMA-2 has gained attention from the scientific community due to its potential applications in research.
Mecanismo De Acción
TMA-2 acts on the central nervous system by binding to serotonin receptors. Specifically, it binds to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. This binding leads to the activation of various signaling pathways, which ultimately result in the altered perception and thought processes associated with TMA-2 use.
Biochemical and Physiological Effects
TMA-2 has been shown to induce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TMA-2 has also been shown to increase heart rate and blood pressure, which may have implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in laboratory experiments. It is a well-characterized compound with known chemical properties and effects. It has also been shown to be relatively stable and easy to handle in laboratory settings. However, there are also limitations to its use in experiments. TMA-2 is a controlled substance, which may limit its availability for research purposes. Additionally, its psychoactive effects may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for investigating altered states of consciousness. TMA-2 has been shown to induce altered perception and thought processes, which may have implications for understanding certain psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of TMA-2, as well as its potential for use in other areas of research.
Métodos De Síntesis
TMA-2 can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of TMA-2 typically starts with the condensation of 2,3,4-trimethoxybenzaldehyde and benzylamine to form N-benzyl-2,3,4-trimethoxyphenethylamine. This intermediate product is then reduced to N-benzyl-2,3,4-trimethoxyamphetamine, which is subsequently N-demethylated to form TMA-2. The synthesis of TMA-2 requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
TMA-2 has been used in scientific research to investigate its effects on the central nervous system. It has been shown to bind to serotonin receptors, which are involved in regulating mood, perception, and cognition. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders. It has also been studied for its potential to induce altered states of consciousness, which may have implications for the treatment of certain psychiatric disorders.
Propiedades
IUPAC Name |
N-benzyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-12-17(21-2)19(23-4)18(16)22-3/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQXAOTCNIGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)

![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)


